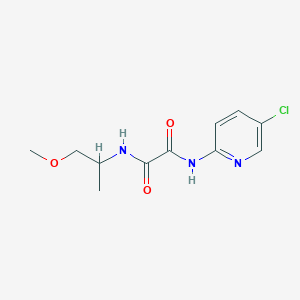

![molecular formula C19H12Cl3N3O B2742445 3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-22-4](/img/structure/B2742445.png)

3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

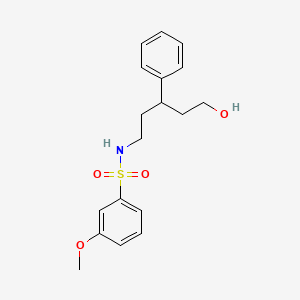

This compound is a derivative of benzimidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Benzimidazole derivatives are known for their broad range of chemical and biological properties . The specific compound you’re asking about, “3-[5,6-dichloro-1-(3-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone”, has a molecular formula of C15H10Cl4N2 .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzimidazole core, which is a bicyclic compound made up of benzene and imidazole rings . This compound also contains dichloro and chlorobenzyl substituents .Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Chemical Synthesis

One area of application involves the synthesis and characterization of benzimidazolium salts and their palladium N-heterocyclic carbene complexes. These compounds, which share structural similarities with the specified chemical, have demonstrated significant catalytic activity in carbon-carbon bond-forming reactions. Specifically, they have been used in Suzuki–Miyaura cross-coupling and arylation reactions, offering a highly efficient route for the formation of asymmetric biaryl compounds even at very low loading. This indicates the potential utility of related compounds in facilitating complex chemical syntheses (Akkoç et al., 2016).

Development of Multidentate Ligands

Research into the development of new multidentate ligands has led to the creation of compounds featuring benzimidazole and pyridine units. These compounds, akin to the one , serve as precursors for complex metal derivatives with potential applications in catalysis and materials science. For example, the synthesis of a new polydentate N-heterocyclic biscarbene and its silver(I) complex derivative has been explored, highlighting the versatility of benzimidazole-pyridine frameworks in coordinating with metals (Caballero et al., 2001).

Novel Multicomponent Chemical Reactions

Innovative synthetic methodologies have been developed using related compounds as key intermediates. For instance, polysubstituted pyrido[1,2-a]benzimidazole derivatives were produced through a novel one-pot, four-component reaction. This methodology leverages the structural features of benzimidazole and pyridine moieties for the efficient synthesis of complex heterocyclic compounds, demonstrating the compound's role in advancing synthetic organic chemistry (Yan et al., 2009).

Luminescent Materials

Compounds containing benzimidazole and pyridine units have been investigated for their potential in creating luminescent materials. For example, research into the luminescent properties of lanthanide nitrato complexes with substituted bis(benzimidazolyl)pyridines has revealed their utility in the development of new photophysical materials. These findings suggest that structurally similar compounds could be explored for applications in optical devices and sensors (Petoud et al., 1997).

Antiviral and Anticancer Research

The structural framework of benzimidazole-pyridine compounds has also been explored in the context of antiviral and anticancer research. Compounds with similar structures have been synthesized and tested for their antiviral activity, particularly against human cytomegalovirus and HSV-1. This line of research underscores the potential therapeutic applications of these compounds in treating viral infections (Gudmundsson et al., 2003).

Eigenschaften

IUPAC Name |

3-[5,6-dichloro-1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3O/c20-12-4-1-3-11(7-12)10-25-17-9-15(22)14(21)8-16(17)24-18(25)13-5-2-6-23-19(13)26/h1-9H,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQSQUIWBCLXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2742370.png)

![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)

![2-(2,3-Dimethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742372.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2742374.png)

![N-(5-chloro-2-methylphenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2742381.png)

![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)